Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)-

Description

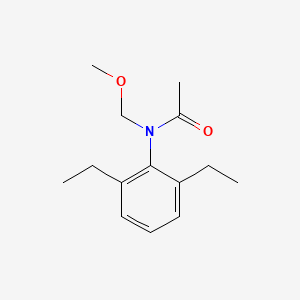

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)-, commonly known as Alachlor, is a pre-emergence herbicide belonging to the chloroacetanilide family. First commercialized in 1969, it inhibits annual grasses and broadleaf weeds in crops such as maize, soybeans, and peanuts . Its chemical structure comprises a 2,6-diethylphenyl group and a methoxymethyl substituent on the acetamide backbone, contributing to its herbicidal activity . Regulatory actions, such as its ban in Chile under the Rotterdam Convention, highlight concerns over its environmental and health impacts .

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-5-12-8-7-9-13(6-2)14(12)15(10-17-4)11(3)16/h7-9H,5-6,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEGPMKRXMKWDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622280 | |

| Record name | N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74886-79-6 | |

| Record name | N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-diethylphenylamine and methoxymethyl chloride.

Reaction: The 2,6-diethylphenylamine is reacted with methoxymethyl chloride in the presence of a base such as sodium hydroxide to form the intermediate N-(2,6-diethylphenyl)-N-(methoxymethyl)amine.

Acetylation: The intermediate is then acetylated using acetic anhydride to yield Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)-.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

Oxidation Products: Oxidation may yield N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide oxides.

Reduction Products: Reduction can produce N-(2,6-diethylphenyl)-N-(methoxymethyl)amine.

Substitution Products: Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives, including N-(2,6-diethylphenyl)-N-(methoxymethyl)-, have been investigated for their antimicrobial , anticancer , and anti-inflammatory properties:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial effects against a range of pathogens. A study reported that certain synthesized derivatives displayed promising results against common bacterial strains, suggesting their potential use in developing new antibiotics.

- Anticancer Properties : The compound has been evaluated for its anticancer activity against various cancer cell lines. In one study, derivatives were tested against a panel of cancer cell lines, revealing that some compounds significantly inhibited cell growth. For instance:

| Compound | Mean Growth (%) | Most Sensitive Cell Line | Positive Antiproliferative Effect |

|---|---|---|---|

| 5f | 71.22 | MDA-MB-435 (melanoma) | Yes |

This indicates the potential of specific derivatives as leads for new cancer therapies.

- Anti-inflammatory Effects : Some studies have also suggested that derivatives may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be used as a building block for synthesizing more complex molecules. Researchers have utilized it in various synthetic routes to create novel compounds with enhanced biological activities.

Material Science

In material science, the compound's unique properties have led to its exploration in developing new materials with specific functionalities. For example, researchers are investigating its potential use in creating conductive polymers and materials for electronic applications.

Case Studies and Research Findings

Several notable studies have focused on the biological evaluation and synthetic applications of Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)-:

- Anticancer Activity Evaluation : A comprehensive study evaluated various derivatives against multiple cancer cell lines. The findings indicated that modifications to the acetamide structure significantly influenced the biological activity, underscoring the importance of structure-activity relationships (SAR) in drug design.

- Mechanistic Insights : Investigations into the mechanisms of action revealed that certain derivatives could inhibit key signaling pathways involved in tumor growth and proliferation. This suggests potential pathways for therapeutic intervention.

- Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated favorable absorption and distribution characteristics for some derivatives, enhancing their therapeutic potential.

Mechanism of Action

The mechanism of action of Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with Receptors: Modulate receptor activity, leading to physiological effects.

Affect Cellular Processes: Influence cellular processes such as signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Structural Insights :

- Alachlor and Butachlor share the 2,6-diethylphenyl group but differ in alkoxy chain length (methoxy vs. butoxy), affecting lipophilicity and soil adsorption .

- Acetochlor and Metolachlor feature a 2-ethyl-6-methylphenyl group but vary in nitrogen substituents (ethoxymethyl vs. branched methoxy), influencing metabolic pathways .

Environmental Behavior and Persistence

Leaching and Groundwater Contamination

Microbial Degradation

- Alachlor is remediated by Xanthomonas axonopodis and Aspergillus niger, which cleave its methoxymethyl group .

- Acetochlor and Metolachlor are less efficiently degraded by these microbes, likely due to steric hindrance from their bulkier substituents .

Metabolic Pathways and Toxicity

Bioactivation and Carcinogenicity

- Alachlor metabolizes to CDEPA (2-chloro-N-(2,6-diethylphenyl)acetamide), which is further oxidized to DEA and a carcinogenic dialkylbenzoquinone imine in rats. Humans show slower CDEPA metabolism, reducing carcinogenic risk .

- Acetochlor forms CMEPA (2-chloro-N-(2-methyl-6-ethylphenyl)acetamide), leading to nasal turbinate tumors in rats. Human liver microsomes metabolize CMEPA 3× slower than rats, suggesting species-specific toxicity .

- Butachlor ’s butoxymethyl chain prolongs its half-life, contributing to stomach tumors in rodents .

Enzyme Interactions

- Human cytochrome P450 isoforms CYP3A4 and CYP2B6 primarily metabolize chloroacetanilides, with Alachlor and Acetochlor showing higher affinity for CYP3A4 .

Efficacy and Agricultural Use

Application Rates and Weed Control

Interaction with Abiotic Stresses

- Alachlor ’s phytotoxicity increases under moisture stress or elevated temperatures, reducing its selectivity in crops like sorghum .

Biological Activity

Acetamide, N-(2,6-diethylphenyl)-N-(methoxymethyl)- (CAS No. 74886-79-6), is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a unique structure that contributes to its biological activity. The core structure includes an acetamide group attached to a 2,6-diethylphenyl moiety and a methoxymethyl substituent. The molecular formula can be represented as .

Biological Activity Overview

Research indicates that acetamides can exhibit a range of biological activities, including:

- Antimicrobial Activity : Some acetamides have demonstrated effectiveness against various microbial strains.

- Cytotoxic Effects : Certain derivatives are noted for their cytotoxic properties in cancer cell lines.

- Hepatotoxicity : High doses of acetamides can lead to liver damage, indicating the need for careful dosage in therapeutic applications.

The biological activity of acetamide compounds often involves interactions with cellular targets that can lead to various physiological responses:

- Enzyme Inhibition : Some studies suggest that acetamides may inhibit specific enzymes involved in metabolic pathways.

- Cell Membrane Interaction : The hydrophobic nature of the phenyl groups may facilitate interactions with cell membranes, affecting permeability and cellular uptake.

Cytotoxicity Studies

A study investigating the cytotoxic effects of N-(2,6-diethylphenyl)-N-(methoxymethyl)-acetamide on human cancer cell lines revealed significant activity against MDA-MB-231 (triple-negative breast cancer) cells. The compound exhibited an IC50 value of approximately 0.126 μM, indicating potent inhibitory effects on cell proliferation compared to non-cancerous cells .

Hepatotoxicity Research

Research has highlighted the hepatotoxic potential of certain acetamides, including this compound. In vivo studies showed that repeated high doses could lead to liver damage in rat models. The degree of hepatotoxicity was found to correlate with the amount absorbed, necessitating further investigation into its safety profile for potential therapeutic use .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.